molecular formula C7H5F3N2O3 B13190030 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid

6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B13190030
M. Wt: 222.12 g/mol
InChI Key: VXLDSGNUNGVCPJ-UHFFFAOYSA-N
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Description

6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid is a critical synthetic intermediate in the preparation of potent and selective dihydroorotate dehydrogenase (DHODH) inhibitors. DHODH is a mitochondrial enzyme essential for the de novo pyrimidine biosynthesis pathway , and its inhibition represents a validated therapeutic strategy for modulating rapidly proliferating cells. This compound serves as a core scaffold for developing investigational new drugs targeting autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, as it forms the basis for molecules that can suppress aberrant immune cell proliferation. More recent research has expanded the application of DHODH inhibitors into oncology , where they are investigated for their ability to halt the growth of hematological malignancies and other cancer types by inducing metabolic stress and differentiation. The incorporation of the trifluoroethyl group at the 2-position is a key structural feature that enhances binding affinity and metabolic stability. Consequently, this dihydropyrimidine carboxylic acid is a valuable chemical tool for medicinal chemists and pharmacologists exploring novel mechanisms in immunology and cancer research.

Properties

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

IUPAC Name

6-oxo-2-(2,2,2-trifluoroethyl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)2-4-11-3(6(14)15)1-5(13)12-4/h1H,2H2,(H,14,15)(H,11,12,13)

InChI Key

VXLDSGNUNGVCPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)CC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

The synthesis of pyrimidine derivatives like 6-oxo-1,6-dihydropyrimidine carboxylic acids typically involves multistep organic synthesis starting from substituted pyrimidine or pyridine precursors.

  • Michael Addition and Claisen Rearrangement:
    A well-documented approach for synthesizing functionalized dihydropyrimidines involves the reaction of amidoximes with activated alkynes such as dimethyl acetylenedicarboxylate. This Michael addition is followed by a Claisen rearrangement under microwave irradiation, yielding dihydropyrimidine methyl carboxylates. Subsequent saponification or amidation yields the corresponding carboxylic acids or amides. This method allows structural diversification by varying substituents on the starting nitriles and amines, facilitating the synthesis of analogs with different functional groups.

  • Microbial Hydroxylation:
    An alternative biocatalytic method involves the microbial hydroxylation of pyridine-2-carboxylic acid using strains such as Alcaligenes faecalis (DSM 6269). This process regioselectively introduces a 6-oxo group into the pyridine ring to afford 6-oxo-1,6-dihydropyridine-2-carboxylic acid, a closely related compound. The microbial method offers a greener, more selective alternative to chemical oxidation, although it is more applicable to related pyridine derivatives than to trifluoroethyl-substituted pyrimidines.

Incorporation of the Trifluoroethyl Group

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Yield (%) Reaction Time Reference
Classical Michael Addition + Claisen Rearrangement Amidoxime formation, Michael addition with dimethyl acetylenedicarboxylate, microwave-assisted Claisen rearrangement, saponification High structural diversity, good yields Requires multiple steps, use of organic solvents 80–96 3–30 min (microwave)
Microbial Hydroxylation Biotransformation of pyridine-2-carboxylic acid by Alcaligenes faecalis Regioselective, environmentally friendly Limited to pyridine substrates, longer times Moderate Hours to days
Nucleophilic Substitution for Trifluoroethylation Alkylation of 2-lithiated pyrimidine with trifluoroethyl halides Direct introduction of trifluoroethyl group Sensitive reagents, requires inert atmosphere Variable Hours Literature extrapolation
Mechanochemical Synthesis Grinding reactants with minimal solvent Solvent-free, rapid, green chemistry Scale-up challenges Comparable to microwave Minutes

Research Findings and Notes

  • The trifluoroethyl substituent significantly alters the electronic properties of the pyrimidine ring, affecting both reactivity and biological activity, necessitating careful synthetic design.

  • Microwave-assisted synthesis and mechanochemistry are emerging as superior methods in terms of sustainability and efficiency for related pyrimidine carboxylic acids and can be adapted for this compound.

  • Microbial methods provide regioselectivity but are less practical for trifluoroethyl-substituted derivatives due to substrate specificity.

  • Analytical characterization of synthesized compounds typically involves Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm structure and purity.

Chemical Reactions Analysis

Reactivity of the Pyrimidine Ring

The pyrimidine ring undergoes characteristic reactions influenced by its electron-deficient nature and substituents:

a. Nucleophilic Substitution
The 2-position trifluoroethyl group directs electrophilic attacks to specific ring positions. For example:

  • Chlorination : Reaction with POCl₃ substitutes the 6-oxo group with chlorine, forming 6-chloro derivatives under reflux conditions.

  • Amination : Ammonia or primary amines can displace leaving groups (e.g., chlorine) at the 4- or 6-positions.

b. Ring Functionalization

Reaction TypeReagents/ConditionsProductRole of Trifluoroethyl Group
OxidationKMnO₄, acidic conditionsCleavage to urea derivativesStabilizes intermediates via inductive effects .
ReductionH₂/Pd-CPartially saturated pyrimidineElectron withdrawal slows reduction kinetics.

Carboxylic Acid Derivative Reactions

The 4-carboxylic acid group participates in standard acid-mediated transformations:

a. Esterification

  • Methanol/H₂SO₄ : Forms methyl esters at 80°C .

  • Coupling Reactions : Activates via DCC/NHS for amide bond formation with amines (e.g., benzylamine yields 4-carboxamide derivatives) .

b. Decarboxylation

  • Thermal : Heating above 200°C releases CO₂, generating 6-oxo-2-(trifluoroethyl)pyrimidine .

Trifluoroethyl Group Reactivity

The CF₃CH₂ moiety influences reactivity through steric and electronic effects:

a. Radical Reactions

  • Photolysis : Generates trifluoroethyl radicals, enabling C–H functionalization in the presence of initiators like AIBN.

b. Stability Under Acidic Conditions

  • Resists hydrolysis due to strong C–F bonds, unlike non-fluorinated analogs .

Comparative Reactivity with Analogs

CompoundKey Reaction DifferenceCause
2-Methyl analog Faster esterificationReduced steric hindrance at 2-position
6-Isobutyl analogLower thermal stabilityWeaker electron withdrawal from substituent

Mechanistic Insights

  • Electronic Effects : The trifluoroethyl group decreases electron density at the 4- and 6-positions, favoring nucleophilic aromatic substitution over electrophilic pathways .

  • Steric Effects : Hinders access to the 2-position, limiting some coupling reactions .

Scientific Research Applications

6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid is a synthetic organic compound belonging to the pyrimidine derivatives class. It has a molecular weight of 222.12 g/mol and the molecular formula C7H5F3N2O3C_7H_5F_3N_2O_3 . The compound features a pyrimidine ring with a carboxylic acid group at the 4-position and a trifluoroethyl substituent at the 2-position, giving it unique chemical properties and potential biological activities.

Potential Applications

While the search results do not detail specific applications of the compound, they do suggest potential uses in various fields:

  • Pharmaceuticals: The presence of a trifluoroethyl group can enhance a compound's lipophilicity and influence its biological activity, making it potentially useful in drug development . Replacing metabolically labile hydrogens with fluorines is a strategy to increase stability to oxidation processes mediated by cytochrome P450 monooxygenases .
  • Agrochemicals: Organofluorine compounds, in general, have uses in agrochemicals .
  • Specialty Materials: This compound is categorized as a specialty material, implying specific applications in niche areas .

Structural Comparison

This compound's uniqueness is highlighted by comparing it to structurally similar compounds:

Compound NameUnique Features
6-Oxo-1,3-dimethylpyrimidine-4-carboxylic acidMethyl groups at positions 1 and 3 enhance lipophilicity.
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acidIsobutyl group provides different steric effects compared to trifluoroethyl.
5-Fluoro-6-methylpyrimidine-4-carboxylic acidFluorine substitution alters electronic properties significantly.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl substituents enhance target binding through aromatic interactions but may reduce membrane permeability due to polarity .

Key Observations :

  • The trifluoroethyl analog demonstrates superior enzyme inhibition (IC50 = 0.12 μM for DHODH) and anti-inflammatory activity compared to methyl or pyridinyl analogs .
  • Isopropyloxy derivatives show moderate antimicrobial activity, likely due to balanced lipophilicity and steric protection .

Biological Activity

6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-4-carboxylic acid is a synthetic organic compound classified as a pyrimidine derivative. Its unique trifluoroethyl substituent and carboxylic acid group contribute to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C7_7H5_5F3_3N2_2O3_3
  • Molecular Weight : 196.12 g/mol
  • CAS Number : 1227598-42-6

The compound features a pyrimidine ring with a carboxylic acid group at the 4-position and a trifluoroethyl group at the 2-position, enhancing its lipophilicity and biological activity compared to other pyrimidine derivatives.

Synthesis

The synthesis of this compound typically involves:

  • Knoevenagel Condensation : An aldehyde reacts with a malonate ester in the presence of a base.
  • Cyclization : The intermediate undergoes cyclization with an N-substituted amidine to form the pyrimidine ring.
  • Oxidation and Cleavage : The resulting compound is oxidized and cleaved to yield the desired product .

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties. Compounds structurally similar to this compound have demonstrated:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis in cancer cells while sparing normal cells .

In a comparative study with other pyrimidines, it was noted that this compound could potentially exhibit a favorable therapeutic index due to its selective toxicity towards cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Interaction with specific enzymes or receptors involved in cellular signaling pathways.
  • Modulation of protein functions through competitive or allosteric inhibition .

The trifluoroethyl group may play a crucial role in enhancing the compound's binding affinity to these targets.

Comparative Analysis with Similar Compounds

A comparison with other pyrimidine derivatives highlights the unique attributes of this compound:

Compound NameStructureUnique Features
6-Oxo-1,3-dimethylpyrimidine-4-carboxylic acidStructureMethyl groups enhance lipophilicity
5-Fluoro-6-methylpyrimidine-4-carboxylic acidStructureFluorine substitution alters electronic properties
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acidStructureIsobutyl group provides different steric effects

The trifluoroethyl substituent distinguishes this compound from others by potentially enhancing its lipophilicity and bioactivity .

Case Studies

While specific case studies on the biological activity of this compound are sparse in public literature, related studies on pyrimidines have shown promising results:

  • Antiviral Efficacy : A study demonstrated that certain pyrimidine derivatives could reduce viral load significantly in infected models.
  • Cancer Cell Line Studies : Compounds similar in structure exhibited selective toxicity towards cancer cell lines while maintaining low toxicity towards normal cells.

These findings suggest that further investigation into the biological activity of this specific compound could yield valuable insights for therapeutic applications.

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